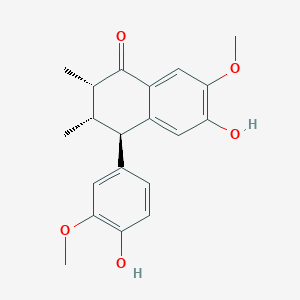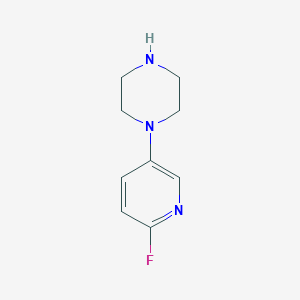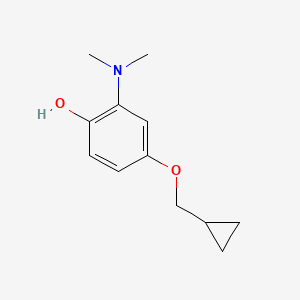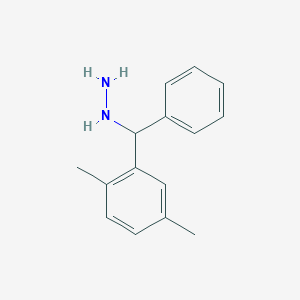
((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine: is an organic compound with the chemical formula C15H18N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine typically involves the reaction of 2,5-dimethylbenzyl chloride with phenylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine is used as a reagent in organic synthesis. It can be employed in the preparation of various nitrogen-containing compounds and as a building block for more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Benzylhydrazine: Similar structure but lacks the methyl groups on the benzene ring.
Phenylhydrazine: Lacks the benzyl group and methyl substitutions.
2,5-Dimethylphenylhydrazine: Similar but without the phenyl group attached to the hydrazine.
Uniqueness: ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine is unique due to the presence of both phenyl and 2,5-dimethylphenyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1016528-76-9 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
[(2,5-dimethylphenyl)-phenylmethyl]hydrazine |
InChI |
InChI=1S/C15H18N2/c1-11-8-9-12(2)14(10-11)15(17-16)13-6-4-3-5-7-13/h3-10,15,17H,16H2,1-2H3 |
Clé InChI |
HOUMPVPREWRNPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
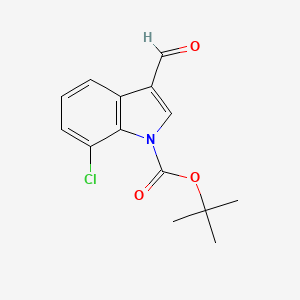
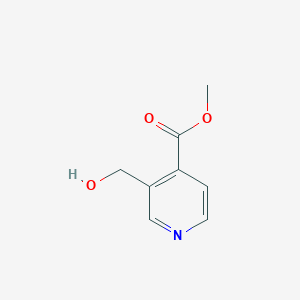
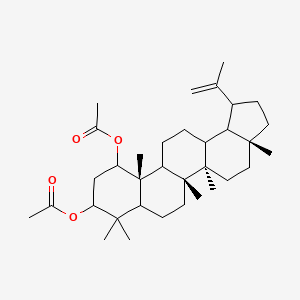
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

